3,6,9,12-Tetraoxanonadecan-1-ol
Overview
Description
Scientific Research Applications
Chemical Structure and Properties
3,6,9,12-Tetraoxanonadecan-1-ol is not directly mentioned in the available literature. However, studies on similar compounds provide insights into the broad applications of structurally related molecules in various fields of scientific research. These compounds are typically involved in chemical synthesis, materials science, and biological studies due to their unique chemical properties.
Materials Science and Organic Electronics
Research has highlighted the potential of quinoidal oligothiophenes, compounds with extended π-conjugation and potential structural similarities to this compound, in the development of semiconducting substrates for organic electronics. These materials are praised for their multifunctional capabilities, stemming from their unconventional electronic structures which allow for diradical properties and pro-aromatic characteristics, enhancing their utility in electronic and optoelectronic devices (Casado, Ponce Ortiz, & López Navarrete, 2012).
Biomedical Research
In the realm of biomedical research, compounds structurally related or similar in reactivity to this compound have been investigated for their roles in biosynthesis pathways, particularly in the context of antibiotic production. For instance, enzymes involved in the transformation steps of oxytetracycline biosynthesis, a process crucial for the production of broad-spectrum antibiotics, have been identified and characterized, providing insights into the enzymatic mechanisms and potential synthetic applications of related compounds (Wang et al., 2013).
Synthetic Chemistry and Catalysis
The versatility of compounds like this compound is further evidenced in synthetic chemistry, where they can serve as precursors or intermediates in the synthesis of complex molecules. This includes the development of novel catalysts, polymers, and materials with unique properties such as enhanced magnetic, electronic, or photophysical characteristics. For example, studies on polynuclear nickel cagelike phenylsilsesquioxanes showcase the intricate network formation and magnetic properties achievable with organosilicon compounds, hinting at the diverse applications of structurally similar entities in materials science and catalysis (Bilyachenko et al., 2017).
Properties
IUPAC Name |
2-[2-[2-(2-heptoxyethoxy)ethoxy]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H32O5/c1-2-3-4-5-6-8-17-10-12-19-14-15-20-13-11-18-9-7-16/h16H,2-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGBNEAUNSZVPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCOCCOCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461014 | |
Record name | 3,6,9,12-Tetraoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28115-75-5 | |
Record name | 3,6,9,12-Tetraoxanonadecan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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